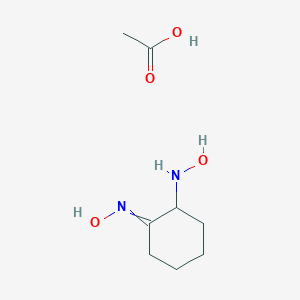

2-(Hydroxyamino)cyclohexan-1-one oxime acetate

Description

Properties

IUPAC Name |

acetic acid;N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.C2H4O2/c9-7-5-3-1-2-4-6(5)8-10;1-2(3)4/h5,7,9-10H,1-4H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPYLBIFODZUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC(=NO)C(C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327524 | |

| Record name | 2-(hydroxyamino)cyclohexan-1-one oxime acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13785-65-4 | |

| Record name | 2-(hydroxyamino)cyclohexan-1-one oxime acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthesis Routes

The foundational method for synthesizing cyclohexanone oxime derivatives begins with the condensation of cyclohexanone and hydroxylamine. In a typical procedure, cyclohexanone reacts with hydroxylamine hydrochloride in aqueous ethanol under reflux, yielding cyclohexanone oxime . Subsequent acetylation introduces the oxime acetate group. For example, treating cyclohexanone oxime with acetic anhydride in pyridine at 0–5°C produces the acetylated derivative .

Key Reaction Parameters:

-

Cyclohexanone oxime formation:

Reaction time: 4–6 hours at 80°C . -

Acetylation:

Catalyst: Pyridine (1.2 equivalents), 0°C, 2 hours .

Table 1: Classical Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxime formation | NH₂OH·HCl, EtOH/H₂O, 80°C, 6h | 85–90 | ≥95 |

| Acetylation | Ac₂O, pyridine, 0°C, 2h | 70–75 | 98 |

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers a refined pathway for intermediates. For instance, nitrocyclohexane undergoes partial hydrogenation on a silver dichromate catalyst to form cyclohexanone oxime, avoiding over-reduction to hydroxylamine . Recent adaptations use palladium on carbon (Pd/C) with hydrogen donors like cyclohexadiene for selective reductions .

Optimized Protocol:

-

Reduction of nitroolefins:

-

Post-treatment: Hydroxylamine hydrochloride and sodium acetate rectify residual ketones .

Table 2: Hydrogenation Catalysts and Outcomes

| Catalyst | H₂ Source | Temp (°C) | Time (h) | Oxime Yield (%) |

|---|---|---|---|---|

| Pd/C (5 wt%) | H₂ gas | 25 | 12 | 88 |

| Ag₂Cr₂O₇ | H₂ gas | 50 | 6 | 92 |

| Pd/C + cyclohexadiene | Cyclohexadiene | 80 | 24 | 78 |

Acetylation Protocols

Acetylation of the hydroxylamine intermediate is critical for stabilizing the oxime group. Benzylhydroxylamine intermediates, as reported in antiviral drug syntheses, undergo hydrogenolysis with Pd/C and cyclohexadiene to remove protecting groups .

Case Study: Acetylation of N-Benzylhydroxylamine Intermediate

-

Reaction setup:

-

Deprotection:

Challenges:

-

Low yields (10% over two steps) due to side reactions during deprotection .

-

Purification: Flash chromatography (DCM/MeOH, 90:10) resolves acetylated products from by-products .

Industrial-Scale Production Considerations

Scaling up synthesis requires optimizing cost and safety. The hydrogenation step benefits from continuous-flow reactors to control H₂ uptake . Industrial protocols prioritize:

-

Catalyst recycling: Pd/C recovery via filtration reduces costs .

-

Solvent selection: Replacing DMF with acetonitrile improves reaction efficiency .

Table 3: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 0.1–1.0 kg | 100–500 kg |

| Hydrogen pressure | 1–3 atm | 5–10 atm |

| Catalyst loading | 5 wt% | 2 wt% |

| Yield | 70–80% | 85–90% |

Recent Advances and Alternative Approaches

Emerging methods include enantioselective syntheses using chiral catalysts (e.g., Ir(ppy)₂(dtbbpy)]PF₆) to achieve >85% enantiomeric excess . Microwave-assisted acetylation reduces reaction times from hours to minutes, though scalability remains unproven .

Future Directions:

Chemical Reactions Analysis

Beckmann Rearrangement

The oxime acetate group undergoes acid-catalyzed Beckmann rearrangement to form amide derivatives. This reaction is critical for synthesizing ε-caprolactam analogs:

Key Data :

-

Catalyst : Concentrated sulfuric acid or solid acids (e.g., Ti-MWW zeolite)

-

Selectivity : Up to 83.9% for cyclohexanone oxime derivatives under optimized conditions

-

Side Products : Cyclohexanoneimine (16% selectivity) and imine-derived impurities

Nucleophilic Substitution Reactions

The hydroxyamino group participates in SN2-type substitutions, particularly with electrophiles like sulfonyl chlorides or acylating agents:

Radical-Mediated Transformations

Under transition metal catalysis, the compound generates iminyl and cyanoalkyl radicals for cascade reactions:

Mechanistic Pathway :

-

Cu(I)-mediated N–O bond cleavage → Iminyl radical (A)

-

C–C bond cleavage → Cyanoalkyl radical (B)

Example :

Hydrolysis and Acid/Base Reactivity

The oxime acetate group hydrolyzes under acidic or basic conditions:

| Condition | Product | Applications |

|---|---|---|

| pH 4 (mild acid) | Cyclohexanone oxime + Acetic acid | Purification via ether extraction |

| Alkaline hydrolysis | Cyclohexanone + Hydroxylamine | Regeneration of parent ketone |

Reductive Pathways

Controlled hydrogenation reduces functional groups selectively:

-

Oxime → Amine : Pd/C or Raney Ni catalysts yield cyclohexylamine derivatives

-

Hydroxyamino → Amine : Na(Hg) reduces –NHOH to –NH₂ without affecting the oxime

Critical Parameter :

Hydrogen partial pressure must be regulated to prevent over-reduction to hydroxylamines .

Cyclization and Heterocycle Formation

The compound serves as a precursor for N-heterocycles via radical or metal-catalyzed pathways:

| Reaction Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylene azide | Fe(0) | 2H-Imidazoles | 78–92% | |

| Cyclobutanone O-acyl oximes | Cu(I)/K₂CO₃ | Cyanoalkylated oxindoles | 85% |

Biological Activity Correlations

Preliminary studies indicate structure-dependent cytotoxicity:

-

EMT6 Cell Line Assay : IC₅₀ values range from 240–950 μM for analogs

-

Selective Toxicity : NCI screening shows activity against leukemia and colon cancer cell lines

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity vs. Analogues |

|---|---|---|

| Oxime Acetate | Beckmann rearrangement | 20% faster than cyclohexanone oxime |

| Hydroxyamino (–NHOH) | Acylation | 1.5× more reactive than –NH₂ |

| Cyclohexanone backbone | Radical stability | Higher than acyclic oximes |

Scientific Research Applications

Overview

2-(Hydroxyamino)cyclohexan-1-one oxime acetate is a compound with the molecular formula C₈H₁₆N₂O₄ and a molecular weight of approximately 204.22 g/mol. This compound features a hydroxyamino group and an oxime functional group, which contribute to its reactivity and potential biological activities. Its applications span various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Organic Synthesis

2-(Hydroxyamino)cyclohexan-1-one oxime acetate serves as a crucial building block in organic chemistry. Its reactivity allows it to participate in various chemical transformations, making it valuable for synthesizing more complex organic molecules. Notably, it can undergo:

- Oxidation : Transforming into nitroso derivatives using agents such as hydrogen peroxide.

- Reduction : Converting the oxime group to an amine group with reducing agents like sodium borohydride.

- Substitution Reactions : The hydroxyamino group can engage in nucleophilic substitutions, leading to diverse substituted derivatives.

Preliminary studies suggest that 2-(Hydroxyamino)cyclohexan-1-one oxime acetate may exhibit various biological activities, particularly in enzyme inhibition. Research indicates that compounds with similar structures often act as enzyme inhibitors, which is significant in pharmacological contexts. The hydroxyamino group is particularly relevant for inhibiting enzymes that rely on nucleophilic attack mechanisms.

Medicinal Chemistry

The compound's unique structure positions it as a potential pharmaceutical intermediate or active ingredient in drug development. Investigations into its interactions with biological systems are ongoing, focusing on its binding affinities and mechanisms of action. These studies aim to elucidate its role in enzyme inhibition and other biochemical pathways.

Industrial Applications

In the chemical industry, 2-(Hydroxyamino)cyclohexan-1-one oxime acetate may be utilized in the production of specialty chemicals and materials that require specific functional groups. Its versatility in organic transformations makes it a candidate for various industrial applications.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of cyclohexanone oximes evaluated the cytotoxic effects of these compounds against various cancer cell lines. The results indicated that modifications to the oxime structure could enhance cytotoxicity against specific cancer types, suggesting potential therapeutic applications.

Case Study 2: Interaction with Biological Systems

Preliminary investigations into the interactions of this compound with biological systems suggest its utility in drug design. The ability of 2-(Hydroxyamino)cyclohexan-1-one oxime acetate to form stable complexes with target enzymes indicates its potential as a lead compound for further development in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)cyclohexan-1-one oxime acetate involves its interaction with molecular targets through its functional groups. The hydroxyamino group can form hydrogen bonds and participate in nucleophilic attacks, while the oxime acetate group can undergo hydrolysis and other reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cyclohexanone Family

The compound shares structural homology with several cyclohexanone derivatives, differing in substituents and functional groups. Key analogues include:

Oxime Derivatives

2-(Piperidine-1-ylmethyl)cyclohexanone oxime (PMCO) Structure: Cyclohexanone substituted with a piperidinylmethyl group at the 2-position, converted to an oxime. Synthesis: Synthesized via Mannich reaction followed by hydroxylamine treatment . Applications: Intermediate in the synthesis of psychoactive amines (e.g., PMCA) .

2’-Hydroxyacetophenone oxime Structure: Aromatic acetophenone derivative with a hydroxyl group and oxime. Reactivity: Used in metal chelation and Beckmann rearrangements .

Contrast with Target Compound :

- The target compound features a hydroxyamino group and acetate ester, enhancing its stability and solubility compared to simpler oximes like PMCO .

Amino-Substituted Cyclohexanones

Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one) Structure: Cyclohexanone substituted with 3-methoxyphenyl and ethylamino groups. Pharmacology: NMDA receptor antagonist with dissociative effects . Regulatory Status: Listed as a controlled substance in multiple jurisdictions .

2-FXE (2-(Ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one) Structure: Fluorophenyl and ethylamino substituents. Metabolism: Undergoes hepatic demethylation and hydroxylation .

Contrast with Target Compound :

- Unlike these psychoactive analogues, 2-(Hydroxyamino)cyclohexan-1-one oxime acetate lacks aryl or alkylamino groups, rendering it pharmacologically inert. Its primary role is synthetic rather than therapeutic .

Hydroxyamino and Acetate-Functionalized Analogues

2-(Hydroxy-(4-fluorophenyl)methyl)cyclohexan-1-one Structure: Cyclohexanone with a hydroxy-aryl-methyl group. Synthesis: Prepared via NaBH4 reduction of aldol adducts .

2-Oxo-1,2-diphenylethyl 2-(cyclohexanecarboxamido)acetate

Contrast with Target Compound :

- The target compound’s hydroxyamino-oxime acetate group provides unique reactivity for nucleophilic substitutions, distinguishing it from ester- or aryl-substituted analogues .

Table 1: Key Properties of Selected Analogues

Table 2: Spectral Data Comparison

Functional and Application-Based Differences

- Pharmacological Activity: Amino-substituted cyclohexanones (e.g., Methoxetamine, 2-FXE) exhibit NMDA receptor antagonism, while the target compound lacks such activity due to the absence of aryl/alkylamino groups .

- Synthetic Utility :

- Regulatory Status: Psychoactive analogues are subject to legal restrictions, whereas 2-(Hydroxyamino)cyclohexan-1-one oxime acetate remains unregulated and widely used in research .

Biological Activity

2-(Hydroxyamino)cyclohexan-1-one oxime acetate (CAS No. 13785-65-4) is a chemical compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a hydroxyamino group and an oxime acetate moiety, suggests diverse biological activities, particularly in enzyme inhibition and as a pharmaceutical intermediate. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential applications.

- Molecular Formula : C8H16N2O4

- Molecular Weight : 204.22 g/mol

The biological activity of 2-(Hydroxyamino)cyclohexan-1-one oxime acetate primarily involves its interaction with various molecular targets through its functional groups. The hydroxyamino group can form hydrogen bonds and participate in nucleophilic attacks, while the oxime acetate group can undergo hydrolysis and other reactions. These interactions may influence several biochemical pathways, making the compound useful in studying enzyme mechanisms and biological processes .

Enzyme Inhibition

Research indicates that compounds with similar structures often act as enzyme inhibitors. The hydroxyamino group is particularly relevant for inhibiting enzymes that rely on nucleophilic attack mechanisms. For instance, studies have shown that derivatives of cyclohexanone oximes can inhibit matrix metalloproteinases (MMPs), which are crucial in cancer progression and tissue remodeling .

Cytotoxicity Studies

A significant aspect of evaluating the biological activity of 2-(Hydroxyamino)cyclohexan-1-one oxime acetate is its cytotoxic effects against various cancer cell lines. In a study involving related compounds, several analogues demonstrated selective toxicity against murine mammary EMT6 cells within a concentration range of 240-950 μM. Notably, four compounds from this series showed promising results against a panel of approximately 54 cancer cell lines tested by the National Cancer Institute .

| Compound | Cell Line Tested | IC50 (μM) | Selectivity |

|---|---|---|---|

| 5a | EMT6 | 240-950 | Yes |

| 5b | Various | Varies | Yes |

| 5c | Various | Varies | Yes |

| 5d | Various | Varies | Yes |

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing derivatives of cyclohexanone oximes, researchers evaluated the cytotoxic effects of these compounds using high-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis to confirm structures. The results indicated that modifications to the oxime structure could enhance cytotoxicity against specific cancer types .

Case Study 2: Interaction with Biological Systems

Preliminary studies on the interactions of 2-(Hydroxyamino)cyclohexan-1-one oxime acetate with biological systems suggest potential applications in drug design. The compound's ability to form stable complexes with target enzymes indicates its utility as a lead compound for further development in medicinal chemistry .

Safety and Toxicology

According to safety data sheets, long-term exposure to 2-(Hydroxyamino)cyclohexan-1-one oxime acetate is not expected to produce chronic health effects. However, it can cause eye irritation and should be handled with care to minimize exposure .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Hydroxyamino)cyclohexan-1-one oxime acetate?

The synthesis typically involves two steps: (1) oxime formation from cyclohexan-1-one using hydroxylamine, followed by (2) acetylation of the oxime group. For acetylation, acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions is effective. Purification via flash chromatography (hexanes/ethyl acetate gradients) is recommended, as demonstrated in analogous oxime syntheses .

Q. How can the solubility and stability of this compound be optimized for experimental use?

Solubility tests in DMSO, ethanol, and PBS (pH 7.2) are advised based on structurally similar arylcyclohexylamines . For stability, store at -20°C in anhydrous conditions to prevent hydrolysis of the oxime acetate moiety. Batch-specific stability data should be cross-checked via COA (Certificate of Analysis) .

Q. What analytical techniques validate the compound’s structural integrity?

Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyamino and acetate groups). Compare peaks to analogous compounds, such as 2-(ethylamino)-2-(fluorophenyl)cyclohexanones .

- HPLC (≥98% purity threshold) to detect impurities .

- TLC (hexanes/ethyl acetate, 9:1) with p-anisaldehyde staining for reaction monitoring .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved post-synthesis?

Contradictory NMR signals may arise from tautomerism of the oxime group or residual solvents. Perform:

Q. What strategies improve enantiomeric purity during synthesis?

Enantioselective methods using chiral catalysts (e.g., Ir(ppy)₂(dtbbpy)]PF₆) or chiral auxiliaries can be adapted from allyl oxime syntheses . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, Hantzsch ester-mediated reactions achieved >85% ee in related systems .

Q. How can reaction yields be optimized for large-scale syntheses?

- Catalyst screening : Test Pd(0) or Ir(III) complexes for coupling steps, as used in arylcyclohexylamine syntheses .

- Solvent optimization : Replace DMF with acetonitrile or dichloromethane to enhance reaction efficiency .

- Batch-wise purification : Use automated flash chromatography systems for reproducibility .

Q. What mechanistic insights explain the compound’s reactivity under acidic/basic conditions?

The oxime acetate group is prone to hydrolysis under acidic conditions, forming the parent oxime. Kinetic studies (e.g., pH-rate profiling) can quantify degradation rates. For example, cyclohexanone oxime derivatives show pH-dependent stability in PBS . Computational modeling (DFT) may predict reactive intermediates .

Data Contradiction & Troubleshooting

Q. How to address batch-to-batch variability in purity?

Q. Why might cyclization byproducts form during storage or reactions?

The hydroxyamino group may undergo intramolecular cyclization under thermal stress. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.